molecular formula C14H14BrNO B13843340 2-(2-(4-Bromophenoxy)ethyl)-3-methylpyridine

2-(2-(4-Bromophenoxy)ethyl)-3-methylpyridine

Cat. No.: B13843340
M. Wt: 292.17 g/mol
InChI Key: KBZHAJIROYHOEC-UHFFFAOYSA-N
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Description

2-(2-(4-Bromophenoxy)ethyl)-3-methylpyridine is an organic compound that features a bromophenoxy group attached to an ethyl chain, which is further connected to a methylpyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-Bromophenoxy)ethyl)-3-methylpyridine typically involves the reaction of 4-bromophenol with 2-chloroethylpyridine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-bromophenol attacks the chloroethylpyridine, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-Bromophenoxy)ethyl)-3-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding oxidized derivatives.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted products with new functional groups replacing the bromine atom.

Scientific Research Applications

2-(2-(4-Bromophenoxy)ethyl)-3-methylpyridine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(4-Bromophenoxy)ethyl)-3-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-bromophenoxy)-2-methylpropanoate
  • Methyl 2-(4-bromophenoxy)propanoate
  • Ethyl 2-(4-fluorophenoxy)-2-methylpropanoate

Uniqueness

2-(2-(4-Bromophenoxy)ethyl)-3-methylpyridine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a bromophenoxy group with a methylpyridine ring makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C14H14BrNO

Molecular Weight

292.17 g/mol

IUPAC Name

2-[2-(4-bromophenoxy)ethyl]-3-methylpyridine

InChI

InChI=1S/C14H14BrNO/c1-11-3-2-9-16-14(11)8-10-17-13-6-4-12(15)5-7-13/h2-7,9H,8,10H2,1H3

InChI Key

KBZHAJIROYHOEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)CCOC2=CC=C(C=C2)Br

Origin of Product

United States

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